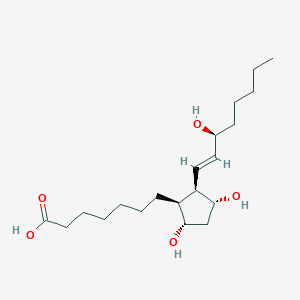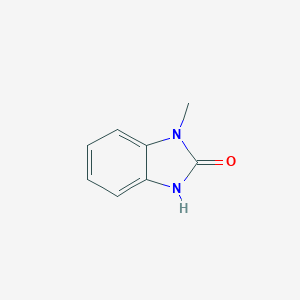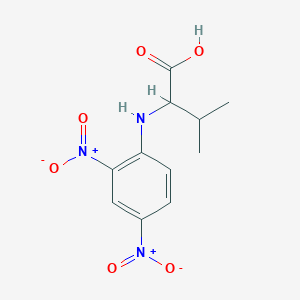
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
Overview
Description
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . Hydrochlorides are commonly used in medications to improve their water solubility, which can enhance their absorption into the bloodstream .
Synthesis Analysis
The synthesis of compounds similar to (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride often involves reactions with amines. For instance, metformin, a related compound, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . Another example is the synthesis of amantadine hydrochloride, which involves the reaction of 1-bromoadamantane with formamide .Molecular Structure Analysis
The molecular structure of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using various techniques such as X-ray powder diffraction and differential scanning calorimetry . These techniques can provide information about the crystal structure of the compound.Chemical Reactions Analysis
The chemical reactions involving (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using stoichiometric calculations and chemical reactions . This allows for the determination of the amounts or concentrations of substances present in a sample.Physical And Chemical Properties Analysis
The physical and chemical properties of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using various methods. For instance, metformin hydrochloride, a related compound, is a peroral hypoglycemic agent of the biguanide class that is used to treat type 2 diabetes mellitus .Scientific Research Applications
Synthesis and Characterization
- (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is involved in various chemical synthesis processes. Its use as an intermediate in organic syntheses is notable, specifically in the preparation of N-methyl-1,2-diphenylethylamine and its hydrochloride counterpart (Moffett, 2003). Additionally, it plays a role in the synthesis of related compounds, such as diphenidine, which has been characterized through various analytical techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).
Pharmacological Applications
- In pharmacology, (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride derivatives have been studied for their potential as pharmaceutical agents. For example, AC-7954, a nonpeptidic agonist of the urotensin-II receptor, is derived from this compound. It has shown promise in pharmacological research due to its selectivity and drug-like characteristics, which could lead to new therapeutic avenues (Croston et al., 2002).
Chemical Process Optimization
- This compound is also instrumental in optimizing chemical processes. For instance, in the continuous flow synthesis and purification of diphenhydramine hydrochloride, a process that emphasizes atom economy and waste minimization, (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride plays a critical role (Snead & Jamison, 2013).
Chemical Analysis and Differentiation
- Its analogues have been important in chemical analysis, especially in differentiating isomeric compounds. The study of 2-methoxydiphenidine and its isomers exemplifies this, where the compound's structural diversity aids in analytical challenges and differentiation during chemical analysis (McLaughlin et al., 2016).
properties
IUPAC Name |
1,2-diphenylethyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIHKZMKDNVEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















